molecular formula C8H10O2S B1295218 3,4-Dimethoxythiophenol CAS No. 700-96-9

3,4-Dimethoxythiophenol

Cat. No.: B1295218
CAS No.: 700-96-9
M. Wt: 170.23 g/mol
InChI Key: MTKAJLNGIVXZIS-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophenol is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of two methoxy groups attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophenol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethoxythiophenol has been investigated for its potential as an antitumor agent . Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In comparative studies, it has shown superior activity compared to conventional chemotherapeutics, suggesting its potential as an effective treatment option.

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition research due to its thiol group, which can form covalent bonds with cysteine residues in proteins. This property makes it a valuable tool for studying mechanisms of action in various enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For example, derivatives of this compound have demonstrated significant inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown effectiveness in scavenging free radicals, which are implicated in oxidative stress-related diseases such as cancer and neurodegenerative disorders. In vitro assays have revealed that this compound can effectively reduce oxidative stress markers, indicating its potential as a protective agent against cellular damage.

Case Study 1: Antitumor Potential

A study conducted on the cytotoxic effects of this compound on MCF-7 cells demonstrated a dose-dependent response. The compound was found to induce apoptosis in cancer cells at concentrations lower than those required for conventional chemotherapeutics. The results suggest that this compound could serve as a lead candidate for further development into an effective anticancer drug.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, researchers explored the binding affinity of this compound with dihydrofolate reductase. Using kinetic assays, they determined that the compound exhibits competitive inhibition characteristics, providing insights into its mechanism of action and potential therapeutic applications in cancer treatment.

Biological Activity

3,4-Dimethoxythiophenol (CAS Number: 700-96-9) is an organosulfur compound characterized by its thiophenol structure with two methoxy groups at the 3 and 4 positions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C₈H₁₀O₂S
  • Molecular Weight : 174.23 g/mol
  • Structure : Contains a thiophenol moiety with methoxy substituents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial as it may help mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxicity and Anticancer Activity

Studies have shown that this compound displays cytotoxic effects against several cancer cell lines. For example:

  • HeLa Cells : The compound was tested for cytotoxicity using the MTT assay, revealing an IC50 value indicative of its effectiveness against cervical carcinoma cells.
  • Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of apoptosis, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases, leading to cell cycle arrest and eventual cell death .

Selective Toxicity

The compound has been noted for its selective toxicity towards malignant cells compared to non-malignant cells. This selectivity is beneficial for developing targeted cancer therapies that minimize damage to healthy tissues .

Case Studies

  • Cytotoxicity Assay : In a study evaluating various sulfur analogs, this compound was found to have a notable cytotoxic effect on HeLa cells with an IC50 value of approximately 6 µM. This indicates a promising potential for further development as an anticancer agent .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in the activation of apoptotic pathways, evidenced by increased caspase activity and mitochondrial membrane depolarization in treated cancer cells .

Comparative Table of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantScavenging free radicals
CytotoxicityIC50 against HeLa cells ~6 µM
Apoptosis InductionIncreased caspase activity
Selective ToxicityHigher toxicity towards malignant cells

Properties

IUPAC Name

3,4-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKAJLNGIVXZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220272
Record name 3,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-96-9
Record name 3,4-Dimethoxythiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969
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Record name 700-96-9
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Record name 3,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxybenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dimethoxythiophenol contribute to the functionality of the GSH probe?

A1: In this specific probe design, this compound plays a dual role. First, it acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect ensures low background fluorescence when the probe is not bound to GSH []. Second, the this compound group serves as the reactive site for biothiols like GSH. Upon reaction with GSH, the quenching effect is disrupted, leading to a significant fluorescence turn-on response [].

Q2: What is the significance of the observed fluorescence change in the presence of GSH?

A2: The dramatic fluorescence turn-on, specifically with long-wavelength emission (600 nm) and a large Stokes shift (100 nm), makes this probe particularly suitable for biological applications []. The long-wavelength emission minimizes interference from autofluorescence in biological samples, while the large Stokes shift allows for clearer distinction between excitation and emission signals, improving sensitivity and accuracy in detecting GSH.

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